molecular formula C15H11BrO4 B5852648 4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid

4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid

Cat. No.: B5852648
M. Wt: 335.15 g/mol
InChI Key: CDUAXQNMFJFQAI-UHFFFAOYSA-N
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Description

4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid is a multifunctional aromatic carboxylic acid characterized by a benzoic acid core linked to a substituted phenoxy group. The phenoxy moiety contains a bromine atom at the 2-position and a formyl group at the 4-position, creating a hybrid structure with both electron-withdrawing (bromo) and electron-donating (formyl) substituents. This compound’s molecular formula is C₁₅H₁₁BrO₄, with a molecular weight of approximately 335.15 g/mol. Its unique substitution pattern enables diverse reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUAXQNMFJFQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2-bromo-4-formylphenol with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

4-[(2-Chloro-5-methylphenoxy)methyl]benzoic Acid

  • Structural Difference: Replaces bromine with chlorine and introduces a methyl group at the 5-position of the phenoxy ring.
  • Impact : The chlorine atom increases electronegativity, enhancing stability in polar solvents. The methyl group improves lipophilicity, favoring membrane permeability in biological systems. This compound exhibits moderate enzyme inhibition activity, particularly against kinases .
  • Application : Used as a building block in agrochemicals due to its balanced solubility and reactivity .

4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic Acid

  • Structural Difference: Substitutes the formyl group with a butanoyl chain.
  • Impact : The longer acyl chain increases molecular weight and hydrophobicity, reducing solubility in aqueous media but enhancing binding to lipid-rich targets. Demonstrates promising anti-inflammatory activity in preclinical studies .
  • Application : Explored in polymer coatings for controlled drug release systems .

Analogues with Varied Functional Groups

4-(2-Formylphenyl)benzoic Acid

  • Structural Difference: Lacks the phenoxy methyl bridge and bromine atom.
  • Impact: The absence of bromine reduces steric hindrance, accelerating nucleophilic aromatic substitution. However, the missing phenoxy group limits its utility in cross-coupling reactions .
  • Application : Primarily used in synthesizing fluorescent dyes .

2-[(4-Chlorophenoxy)methyl]benzoic Acid

  • Structural Difference : Replaces bromo-formyl substituents with a single chlorine atom.
  • Impact : Simpler structure lowers synthetic complexity but reduces versatility. Shows weak antimicrobial activity against Staphylococcus aureus compared to brominated analogues .
  • Application : Intermediate in herbicide production .

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